molecular formula C5H11NO2 B8013158 (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol CAS No. 213113-50-9

(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol

Cat. No. B8013158
CAS RN: 213113-50-9
M. Wt: 117.15 g/mol
InChI Key: BSQXZHMREYHKOM-RFZPGFLSSA-N
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Description

(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in DNA and RNA Stability : A study by Filichev & Pedersen (2003) describes the use of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in oligodeoxynucleotides (ODN) to form intercalating nucleic acids (INA). This compound caused a slight destabilization of INA-DNA duplexes, while INA-RNA duplexes were strongly destabilized. This difference in stability is significant in understanding DNA and RNA structures (Filichev & Pedersen, 2003).

  • Synthesis of Bioactive Molecules : Kotian et al. (2005) demonstrated a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting its role as an intermediate in synthesizing various bioactive molecules. This showcases the compound's relevance in pharmaceutical and medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).

  • Synthesis of Enantiopure Pyrrolidines : Karlsson & Högberg (2001) developed a method for the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols, including (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. These compounds are essential as chiral building blocks in synthesizing enantiopure bioactive pyrrolidines, useful in various pharmaceutical applications (Karlsson & Högberg, 2001).

  • Creation of 1′-aza-C-nucleosides : Filichev & Pedersen (2001) conducted a study on synthesizing pyrimidine 1′-aza-C-nucleosides using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. The study highlights the compound's utility in nucleoside synthesis, which is crucial in developing novel therapeutic agents (Filichev & Pedersen, 2001).

  • Inhibitors of Purine Nucleoside Phosphorylase : Rejman et al. (2012) synthesized a series of pyrrolidine nucleotides using (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol. These compounds were evaluated as potential inhibitors of purine nucleoside phosphorylase, an enzyme significant in drug discovery for various diseases (Rejman, Panova, Klener, Maswabi, Pohl, & Rosenberg, 2012).

properties

IUPAC Name

(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQXZHMREYHKOM-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280290
Record name (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol

CAS RN

213113-50-9
Record name (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213113-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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